Cas no 2549002-76-6 (2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride)

2-4-(1-Methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride is a heterocyclic organic compound featuring a pyridine core linked to a phenyl group substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is of interest due to its potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Its well-defined structure and high purity ensure reproducibility in synthetic pathways. The presence of both pyridine and pyrazole rings offers versatility for further functionalization, enabling tailored modifications for specific research or industrial purposes.
2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride structure
2549002-76-6 structure
Product name:2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride
CAS No:2549002-76-6
MF:C15H14ClN3
Molecular Weight:271.744761943817
CID:5360056

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 化学的及び物理的性質

名前と識別子

    • Pyridine, 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-, hydrochloride (1:1)
    • 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride
    • インチ: 1S/C15H13N3.ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;/h2-11H,1H3;1H
    • InChIKey: WNUNIOYBTNTOON-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C3=CN(C)N=C3)C=C2)=NC=CC=C1.[H]Cl

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1917-5698-15mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1917-5698-75mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F1917-5698-5mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1917-5698-1mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1917-5698-2mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1917-5698-10mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F1917-5698-2μmol
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1917-5698-40mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F1917-5698-5μmol
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1917-5698-25mg
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
2549002-76-6 90%+
25mg
$163.5 2023-05-17

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 関連文献

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochlorideに関する追加情報

Introduction to 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride (CAS No. 2549002-76-6)

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride, identified by its CAS number 2549002-76-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic derivatives, featuring a pyridine core conjugated with a phenyl ring substituted at the 2 and 4 positions by a 1-methyl-1H-pyrazol-4-yl moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further exploration in medicinal chemistry.

The structural configuration of 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride imparts unique pharmacophoric properties that are of great interest to researchers. The presence of the pyrazole ring, particularly the 1-methyl substitution, contributes to its potential interaction with biological targets, including enzymes and receptors. This substitution pattern is well-documented in the literature for enhancing binding affinity and selectivity, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride and its potential targets. Studies have suggested that this compound may exhibit inhibitory activity against various kinases and other enzymes implicated in inflammatory and oncological pathways. The phenylpyridine scaffold is particularly noteworthy, as it is frequently employed in the development of small-molecule inhibitors due to its ability to modulate protein-protein interactions effectively.

In vitro studies have demonstrated promising preliminary results regarding the pharmacological profile of 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride. Researchers have observed notable activity against certain cancer cell lines, where it exhibited cytotoxic effects without significant toxicity to healthy cells. This selective toxicity is a desirable trait in oncology drug development, as it minimizes side effects while maximizing therapeutic efficacy.

The synthesis of 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as pyridine derivatives and methyl-substituted pyrazole. The process requires careful optimization to ensure high yield and purity, which are essential for subsequent pharmacological testing. Advances in synthetic methodologies, including flow chemistry and catalytic processes, have improved the efficiency of producing this compound on a scalable basis.

The hydrochloride salt form of this compound enhances its pharmacokinetic properties, particularly its solubility in aqueous solutions. This is crucial for formulating oral or injectable medications, where bioavailability plays a critical role in determining therapeutic outcomes. Additionally, the stability of the hydrochloride salt under various storage conditions has been thoroughly evaluated, ensuring that it remains viable for extended periods without degradation.

Current research efforts are focused on elucidating the mechanism of action of 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine how this compound interacts with its biological targets. Understanding these interactions at an atomic level will provide valuable insights for structure-based drug design, allowing for the development of more potent and selective analogs.

The potential therapeutic applications of 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride span multiple disease areas, including cancer, inflammation, and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it a versatile scaffold for drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these preclinical findings into clinical trials, where its efficacy and safety will be rigorously evaluated in human subjects.

The regulatory landscape for novel compounds like 2-4-(1-methyl-1H-pyrazol-4-ylyphenylpyridine hydrochloride is stringent but well-defined, ensuring that only compounds with demonstrated safety and efficacy reach the market. Regulatory agencies require comprehensive data on pharmacokinetics, toxicology, and clinical efficacy before approving new drugs. The ongoing research into this compound aims to gather such data systematically, facilitating its progression through regulatory channels.

In conclusion,2-(methyl-pyrazol)-substituted phenylpyridine hydrochloride (CAS No: 2549002(76)-6) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activity. Its synthesis, pharmacological profile, and potential therapeutic applications underscore its importance as a lead compound in drug discovery efforts aimed at addressing unmet medical needs across various disease indications.

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